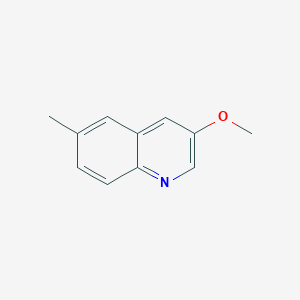

3-Methoxy-6-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(13-2)7-12-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZQPRQTWCABBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-Methoxy-6-methylquinoline" CAS number

An in-depth technical guide on 6-Methoxyquinoline (CAS: 5263-87-6) for researchers, scientists, and drug development professionals.

Disclaimer: The compound "3-Methoxy-6-methylquinoline" as initially requested could not be definitively identified with a corresponding CAS number in comprehensive chemical databases. Therefore, this technical guide focuses on the closely related and well-documented parent compound, 6-Methoxyquinoline .

Introduction

6-Methoxyquinoline is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its quinoline core, substituted with a methoxy group at the 6-position, imparts specific physicochemical properties that make it a versatile precursor in medicinal chemistry and materials science.[1][3] This compound and its derivatives have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] In the realm of drug development, 6-Methoxyquinoline is a key starting material for the synthesis of tubulin polymerization inhibitors and bacterial DNA gyrase inhibitors.[1][2] Furthermore, its unique electronic and optical properties have led to its investigation for use in advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methoxyquinoline is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5263-87-6 | [3] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | Light brown-yellow oily liquid | [2] |

| Melting Point | 18-20 °C | [2][3] |

| Boiling Point | 140-146 °C at 15 mmHg; 193 °C at 50 mmHg | [2][3] |

| Density | ~1.15 g/mL at 20 °C | [2][3] |

| Refractive Index | n20/D 1.625 | [2][3] |

| Solubility | Soluble in alcohol | [4] |

Synthesis of 6-Methoxyquinoline

The most common method for the synthesis of 6-Methoxyquinoline is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Skraup Synthesis of 6-Methoxyquinoline

A detailed experimental protocol for the Skraup synthesis of 6-Methoxyquinoline is as follows:

Materials:

-

p-Anisidine (para-methoxyaniline)

-

Glycerol

-

para-Methoxy nitrobenzene (oxidizing agent)

-

Ferrous sulfate (inhibitor)

-

Boric acid (inhibitor)

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Distilled water

-

In a suitable reaction vessel, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of para-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (molar ratios).

-

Slowly add concentrated sulfuric acid to the mixture. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

-

Heat the reaction mixture to 140 °C and maintain it at reflux for 8-8.5 hours.

-

Allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture to a pH of 5.5 using a sodium hydroxide solution.

-

Remove any floating resin by decantation.

-

Filter the solid and wash it three times with distilled water, followed by three washes with ethyl acetate. Combine the organic phases.

-

Extract the aqueous phase three times with ethyl acetate and combine all organic phases.

-

Remove the ethyl acetate by distillation under reduced pressure to yield 6-Methoxyquinoline.

Biological Activity and Applications

6-Methoxyquinoline is a precursor to a variety of compounds with significant biological activities. Its derivatives have shown promise in several therapeutic areas.

Tubulin Polymerization Inhibition

Derivatives of 6-methoxyquinoline have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for anticancer drug development.[1]

DNA Gyrase Inhibition

Fluoroquinolone derivatives incorporating the 6-methoxyquinoline scaffold have been synthesized and evaluated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Antiplasmodial Activity

Hybrid molecules containing the 8-amino-6-methoxyquinoline pharmacophore have been synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[6] Several of these compounds have demonstrated significant antiplasmodial activity with IC₅₀ values in the low micromolar to sub-micromolar range.[6]

Experimental Protocols for Biological Assays

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in light scattering or fluorescence.

General Protocol:

-

Prepare a solution of purified tubulin in a suitable polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂).

-

Add the test compound (a derivative of 6-methoxyquinoline) at various concentrations. A vehicle control (e.g., DMSO) should also be included.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis.

General Protocol:

-

Incubate purified DNA gyrase with the test compound at various concentrations.

-

Add relaxed circular plasmid DNA (e.g., pBR322) and ATP to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and deproteinize the DNA.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many anticancer drugs derived from 6-methoxyquinoline is the disruption of microtubule dynamics, which in turn affects various cellular signaling pathways, ultimately leading to apoptosis.

Caption: Inhibition of Tubulin Polymerization by 6-Methoxyquinoline Derivatives.

This diagram illustrates the logical workflow from the binding of a 6-methoxyquinoline derivative to tubulin, leading to the inhibition of microtubule polymerization, disruption of mitotic spindle formation, cell cycle arrest, and ultimately, apoptosis.

Conclusion

6-Methoxyquinoline is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potent biological activities. The continued exploration of 6-methoxyquinoline and its analogues is likely to yield novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and biological applications to aid researchers in their future investigations.

References

- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. glpbio.com [glpbio.com]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Weight of 3-Methoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 3-Methoxy-6-methylquinoline, a heterocyclic aromatic organic compound. This document details the compound's physicochemical properties, outlines experimental protocols for molecular weight determination, and illustrates potential biological pathways influenced by quinoline derivatives. For the purposes of this guide, and based on available chemical data, we will be focusing on the isomeric structure, 6-methoxy-3-methylisoquinoline , which has a molecular formula of C₁₁H₁₁NO.

Physicochemical Data

The fundamental physicochemical properties of 6-methoxy-3-methylisoquinoline are summarized in the table below. These values are crucial for its characterization and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem |

| Monoisotopic Mass | 173.084064 g/mol | PubChem |

| Melting Point | 115 °C | Stenutz |

Experimental Protocols for Molecular Weight Determination

The precise determination of a molecule's weight is fundamental to its identification and characterization. The following are detailed methodologies for key experimental techniques used to determine the molecular weight of small organic compounds like 6-methoxy-3-methylisoquinoline.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary method for determining the molecular weight of a compound with high accuracy.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation:

-

Dissolve 1-5 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The final concentration should be in the range of 1-10 µg/mL.

-

If necessary, add a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to the solvent to promote ionization.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium iodide, or a mixture of known compounds with masses spanning the desired range) to ensure high mass accuracy.

-

-

Sample Infusion:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-20 µL/min).

-

-

Ionization and Analysis:

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Data Acquisition and Interpretation:

-

Acquire the mass spectrum, which is a plot of ion intensity versus m/z.

-

The peak corresponding to the molecular ion (e.g., [M+H]⁺) is used to determine the molecular weight of the compound. For this compound, the expected m/z for the protonated molecule would be approximately 174.0917.

-

High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

-

While NMR is primarily used for structural elucidation, it can also provide information that supports the molecular weight determination by confirming the molecular structure.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing and Interpretation:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal. This should be consistent with the proposed molecular formula.

-

Analyze the chemical shifts and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure of this compound. The number of signals in the ¹³C NMR spectrum will indicate the number of unique carbon atoms.

-

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, can confirm the molecular formula.

Protocol for CHNS Elemental Analysis:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the dry, homogeneous this compound sample into a tin or silver capsule.

-

-

Instrument Calibration:

-

Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

-

-

Combustion:

-

Place the sample capsule into the autosampler of the elemental analyzer.

-

The sample is dropped into a high-temperature furnace (around 900-1000 °C) and combusted in a stream of pure oxygen.[1] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or nitrogen oxides, which are subsequently reduced to N₂).

-

-

Gas Separation and Detection:

-

Data Analysis:

-

The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the initial sample weight.

-

Compare the experimental percentages with the theoretical percentages calculated from the proposed molecular formula (C₁₁H₁₁NO) to verify its accuracy.

-

Biological Relevance and Potential Mechanisms of Action

Quinoline derivatives are known for their broad range of biological activities, including anticancer and antifungal properties.[2][3][4] While the specific signaling pathways for this compound are not extensively characterized, the general mechanisms of action for quinoline compounds provide a basis for understanding its potential therapeutic applications.

Quinoline-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of protein kinase activity.[5][6][7]

Caption: General anticancer mechanisms of quinoline derivatives.

The antifungal action of certain quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and induce oxidative stress.[4][8]

Caption: General antifungal mechanisms of quinoline derivatives.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the molecular weight and structure of an unknown small organic molecule like this compound.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijmphs.com [ijmphs.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Methoxy-6-methylquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of quinoline chemistry, data from structurally related analogs, and predictive methodologies. All quantitative data not explicitly cited should be considered predictive.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties.[1][2][3][4][5] The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of these characteristics, making them attractive candidates for drug discovery and development.[1][2][3] This guide focuses on the specific, yet sparsely documented, derivative: this compound. We will explore its predicted chemical properties, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential biological significance based on the activities of related quinoline compounds.

Core Chemical Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are essential for understanding its behavior in various experimental and biological systems.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Likely a pale yellow to brown solid or oil | Based on similar quinoline derivatives. |

| Melting Point | 75-85 °C | Estimated based on substituted quinolines. |

| Boiling Point | > 300 °C | Extrapolated from related compounds. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, chloroform); sparingly soluble in water. | Typical for quinoline derivatives. |

| pKa (of the quinoline nitrogen) | 4.5 - 5.5 | The methoxy and methyl groups will slightly influence the basicity of the nitrogen atom. |

Predicted Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. The following are predicted key spectral features.

| Spectral Technique | Predicted Key Features |

| ¹H NMR (in CDCl₃) | - Aromatic protons (quinoline ring): δ 7.0-8.5 ppm. - Methoxy protons (-OCH₃): δ 3.8-4.0 ppm (singlet). - Methyl protons (-CH₃): δ 2.4-2.6 ppm (singlet). |

| ¹³C NMR (in CDCl₃) | - Aromatic carbons: δ 110-150 ppm. - Methoxy carbon (-OCH₃): δ 55-60 ppm. - Methyl carbon (-CH₃): δ 20-25 ppm. |

| Mass Spectrometry (MS) | - Expected molecular ion peak (M⁺) at m/z = 173. |

Synthesis of this compound

Several classical methods can be adapted for the synthesis of this compound. The Combes quinoline synthesis offers a direct and efficient approach.

Proposed Synthetic Pathway: Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For this compound, the proposed reactants would be p-toluidine and methoxymalonaldehyde or a suitable equivalent.

Caption: Proposed Combes synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

p-Toluidine

-

Methoxymalonaldehyde (or a suitable precursor/equivalent)

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1 equivalent) in ethanol.

-

Addition of β-Diketone: To the stirred solution, add methoxymalonaldehyde (1.1 equivalents).

-

Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture. The addition is exothermic and should be done in an ice bath.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, the quinoline scaffold is present in numerous compounds with a wide range of pharmacological effects. These include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5]

Anticancer Potential

Many quinoline derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This compound represents an under-explored area of quinoline chemistry. Based on the extensive research into related compounds, it holds potential for applications in drug discovery. The immediate next steps for researchers interested in this molecule should be its unambiguous synthesis and thorough characterization. Following this, a comprehensive screening of its biological activities would be warranted to uncover its therapeutic potential. The methodologies and predictive data presented in this guide provide a solid foundation for initiating such research endeavors.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. ijshr.com [ijshr.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern of functional groups, such as methoxy and methyl groups, on the quinoline ring can significantly influence the molecule's physicochemical properties, thereby affecting its biological activity, pharmacokinetic profile, and potential applications. This technical guide focuses on the physical properties of methoxy-methylquinoline isomers, with a primary interest in 3-Methoxy-6-methylquinoline. Due to the limited availability of direct experimental data for this specific isomer, this document compiles and presents data for structurally similar compounds. This comparative approach allows for the estimation and understanding of the likely properties of this compound.

This guide presents a summary of key physical properties in a structured tabular format, a detailed experimental protocol for a representative synthesis of a related compound, and a workflow diagram for the physicochemical characterization of novel chemical entities.

Comparative Physical Properties of Methoxy-Methylquinoline Isomers

The following table summarizes the known physical properties of several isomers and related quinoline derivatives. These values provide a baseline for estimating the properties of this compound.

| Property | 6-Methoxy-2-methylquinoline | 6-Methoxy-4-methylquinoline | 3-Methylquinoline | 6-Methoxyquinoline |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₁NO | C₁₀H₉N | C₁₀H₉NO |

| Molecular Weight | 173.22 g/mol [1] | 173.21 g/mol | 143.19 g/mol [2][3] | 159.18 g/mol [4][5] |

| Melting Point | 64 - 68 °C[1] | 51 - 54 °C[6] | 16 - 17 °C[2][3][7][8] | 18 - 20 °C[4][5][9] |

| Boiling Point | Not available | 158 °C at 10 mmHg[6] | 252 - 253 °C[2][3][8] | 140 - 146 °C at 15 mmHg[4][5] |

| Density | 0.97 g/mL[1] | Not available | 1.069 g/mL at 25 °C[2][3][8] | 1.15 g/mL at 20 °C[4][5] |

| Refractive Index | Not available | Not available | n20/D 1.615[2][3][8] | n20/D 1.625[4][5] |

| Appearance | White to orange to green crystalline powder[1] | White to almost white crystalline powder[6] | Light yellow liquid[2] | Colorless to light yellow liquid[4] |

| Solubility | Insoluble in water, soluble in alcohol. | Not available | Not available | Insoluble in water, soluble in alcohol[4]. |

Experimental Protocols

The synthesis of quinoline derivatives can be achieved through various methods, with the Skraup synthesis and the Doebner-von Miller reaction being classic examples. Below is a detailed, representative protocol for the synthesis of 6-Methoxyquinoline via a modified Skraup synthesis, which can be adapted for the synthesis of other quinoline derivatives.

Representative Synthesis Protocol: Skraup Synthesis of 6-Methoxyquinoline

This protocol is adapted from a patented synthesis method for 6-methoxyquinoline.

Materials:

-

p-Anisidine (p-methoxyaniline)

-

Glycerol

-

p-Methoxy nitrobenzene

-

Ferrous sulfate

-

Boric acid

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Distilled water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (by molar ratio).

-

Addition of Sulfuric Acid: While stirring the mixture, slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.

-

Reaction: After the addition of sulfuric acid is complete, heat the reaction mixture to 140 °C and maintain it at reflux for 8-8.5 hours.

-

Neutralization: Allow the reaction mixture to cool to room temperature. Slowly neutralize the mixture with a sodium hydroxide solution to a pH of 5.5.

-

Workup and Extraction:

-

Remove any floating resin by decantation.

-

Filter the remaining mixture and wash the solid residue with distilled water.

-

After removing the water, wash the solid with ethyl acetate.

-

Combine all the organic phases.

-

-

Purification: Remove the ethyl acetate by distillation under reduced pressure to yield the crude 6-methoxyquinoline. Further purification can be achieved by vacuum distillation or chromatography.

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a newly synthesized compound, such as this compound.

References

- 1. iipseries.org [iipseries.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 7. 6-METHOXY-2-METHYLQUINOLIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of 3-Methoxy-6-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline scaffold plays a crucial role in modulating its biological activity. 3-Methoxy-6-methylquinoline is a distinct analogue whose structural and electronic properties are of significant interest for potential applications in drug discovery and materials science. This guide details the systematic approach to confirming its chemical structure through modern analytical techniques.

Predicted Chemical Structure and Properties

The proposed structure of this compound is presented below:

Chemical Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol IUPAC Name: this compound

Caption: Predicted structure of this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 |

| ~7.9 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-8 |

| ~7.4 | dd | 1H | H-7 |

| ~7.2 | s | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-3 |

| ~148 | C-8a |

| ~145 | C-2 |

| ~135 | C-6 |

| ~131 | C-4 |

| ~129 | C-8 |

| ~128 | C-4a |

| ~122 | C-7 |

| ~120 | C-5 |

| ~105 | C-4 |

| ~56 | -OCH₃ |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃, -CH₃) |

| 1620-1600 | Strong | C=N Stretch (Quinoline ring) |

| 1580-1500 | Strong | C=C Stretch (Aromatic ring) |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| 1050-1000 | Medium | Symmetric C-O-C Stretch (Aryl ether) |

| 850-800 | Strong | C-H Bending (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 158 | Moderate | [M - CH₃]⁺ |

| 144 | Moderate | [M - CHO]⁺ |

| 130 | Moderate | [M - CH₃ - CO]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of quinoline derivatives, which are adaptable for this compound.

Proposed Synthesis: Modified Doebner-von Miller Reaction

A plausible synthetic route to this compound is a modification of the Doebner-von Miller reaction.

Materials:

-

p-Toluidine

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Methanol

-

Sodium metal (for sodium methoxide)

-

3-Bromo-6-methylquinoline (as an intermediate)

Procedure:

-

Synthesis of 6-methylquinoline: In a round-bottom flask, cautiously add concentrated sulfuric acid to glycerol with cooling. To this mixture, add p-toluidine and the oxidizing agent. Heat the mixture under reflux for several hours. After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) until alkaline. The crude 6-methylquinoline can be purified by steam distillation or column chromatography.

-

Bromination of 6-methylquinoline: 6-methylquinoline can be brominated at the 3-position using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent.

-

Methoxylation: Prepare sodium methoxide by carefully dissolving sodium metal in anhydrous methanol. Add the 3-bromo-6-methylquinoline to the sodium methoxide solution and reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by column chromatography.

Analytical Instrumentation and Conditions

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet.

-

Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Diagrams

The following diagrams illustrate the logical workflow for the structure elucidation and the proposed synthetic pathway.

Caption: Workflow for the structure elucidation of this compound.

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide provides a predictive but comprehensive framework for the structural elucidation of this compound. By leveraging established spectroscopic trends and synthetic methodologies for related quinoline derivatives, researchers can confidently approach the synthesis and characterization of this and other novel heterocyclic compounds. The provided data tables and experimental protocols serve as a foundational resource for further investigation in the field of medicinal chemistry and drug development.

Spectroscopic Profile of 3-Methoxy-6-methylquinoline: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of 3-Methoxy-6-methylquinoline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide also outlines a plausible synthetic methodology and presents logical workflows and structural correlations through Graphviz visualizations, offering a valuable resource for researchers interested in the synthesis and characterization of this and related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the quinoline core, drawing comparisons with known data for 6-methoxyquinoline, 6-methylquinoline, and other relevant substituted quinolines.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.6 | s | - | Singlet due to absence of adjacent protons. |

| H-4 | ~7.8 | s | - | Singlet due to absence of adjacent protons. |

| H-5 | ~7.9 | d | ~8.8 | Doublet due to coupling with H-7. |

| H-7 | ~7.3 | dd | ~8.8, ~2.4 | Doublet of doublets due to coupling with H-5 and H-8. |

| H-8 | ~7.5 | d | ~2.4 | Doublet due to coupling with H-7. |

| 6-CH₃ | ~2.5 | s | - | Singlet for the methyl group protons. |

| 3-OCH₃ | ~4.0 | s | - | Singlet for the methoxy group protons. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~150 | Affected by the adjacent methoxy group. |

| C-3 | ~155 | Directly attached to the electron-donating methoxy group. |

| C-4 | ~110 | Shielded position. |

| C-4a | ~128 | Quaternary carbon. |

| C-5 | ~129 | |

| C-6 | ~136 | Attached to the methyl group. |

| C-7 | ~122 | |

| C-8 | ~130 | |

| C-8a | ~146 | Quaternary carbon. |

| 6-CH₃ | ~21 | Typical for an aromatic methyl group. |

| 3-OCH₃ | ~56 | Typical for an aromatic methoxy group. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (methyl/methoxy) | 2950-2850 | Medium |

| C=N (quinoline) | ~1620 | Medium |

| C=C (aromatic) | 1600-1450 | Strong |

| C-O (methoxy) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | Strong |

Predicted Mass Spectrometry (MS) Data

-

Molecular Ion (M⁺): m/z = 173.08

-

Predicted Major Fragments:

-

m/z = 158 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy or methyl group.

-

m/z = 145 ([M-CO]⁺): Loss of carbon monoxide.

-

m/z = 130: Further fragmentation.

-

Proposed Synthetic Protocol

A plausible synthetic route to this compound is the Skraup synthesis or a modification thereof, a well-established method for quinoline synthesis.

Reaction: A variation of the Skraup synthesis using 4-methylaniline and a suitable three-carbon aldehyde equivalent bearing a methoxy group at the appropriate position, in the presence of an oxidizing agent and sulfuric acid.

Reagents and Materials:

-

4-methylaniline

-

3-methoxyacrolein (or its synthetic equivalent)

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Iron(II) sulfate (optional, as a moderator)

Procedure:

-

To a mixture of 4-methylaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Add the oxidizing agent and 3-methoxyacrolein to the mixture.

-

Heat the reaction mixture cautiously under reflux for several hours. The reaction is exothermic and should be monitored carefully.

-

After the reaction is complete, cool the mixture and pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the product precipitates.

-

The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol).

-

The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical relationship between the structure of this compound and its predicted ¹H NMR spectrum.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Caption: Correlation of structural features of this compound with its predicted ¹H NMR signals.

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline

IUPAC Name: 3-Methoxy-6-methylquinoline

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogs to predict its properties, outline a plausible synthetic route, and discuss potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and expected spectroscopic data for this compound. These values are extrapolated from data available for similar quinoline derivatives, including 6-methoxyquinoline, 6-methylquinoline, and various other substituted quinolines.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference Compounds |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | - |

| Appearance | Likely a pale yellow solid or oil | [1] |

| Melting Point | Estimated 70-90 °C | |

| Boiling Point | > 250 °C | [2] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) | [3] |

| pKa | Estimated 4.5 - 5.5 | - |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks | Reference Compounds |

| ¹H-NMR (CDCl₃) | δ ~ 8.6 (s, 1H, H2), ~ 7.9 (d, 1H, H8), ~ 7.4 (m, 2H, H5, H7), ~ 7.2 (s, 1H, H4), ~ 3.9 (s, 3H, -OCH₃), ~ 2.5 (s, 3H, -CH₃) | [4][5] |

| ¹³C-NMR (CDCl₃) | δ ~ 158 (-OCH₃ bearing C), ~ 148-152 (quaternary C), ~ 120-135 (aromatic CH), ~ 55 (-OCH₃), ~ 18 (-CH₃) | |

| IR (KBr) | ν ~ 3050 (Ar C-H), ~ 2950 (Alkyl C-H), ~ 1600, 1500 (C=C, C=N), ~ 1250 (C-O) cm⁻¹ | |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calcd for C₁₁H₁₂NO⁺: 174.0919, found: ~174.092 |

Experimental Protocols: Proposed Synthesis

A plausible synthetic route for this compound is the Combes quinoline synthesis. This method involves the reaction of an aniline with a β-diketone under acidic conditions.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound via Combes reaction.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1 equivalent) and acetoacetaldehyde dimethyl acetal (1.2 equivalents).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture while cooling in an ice bath.

-

Reaction: After the addition of acid, heat the reaction mixture to 120-140°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure of the final product should be confirmed by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The presence of a methoxy group at the 6-position and a methyl group at the 3-position may influence the molecule's interaction with biological targets.

Based on the known activities of similar quinoline-based compounds, this compound could potentially act as an inhibitor of protein kinases or topoisomerases, which are crucial enzymes in cell proliferation and survival. Inhibition of these pathways can lead to apoptosis and cell cycle arrest in cancer cells.

Figure 2. Conceptual signaling pathway for the potential anticancer activity of this compound.

Further experimental studies are required to validate these predicted properties and to fully elucidate the biological activity and mechanism of action of this compound. This guide serves as a foundational resource to stimulate and direct future research on this promising compound.

References

A Proposed Synthetic Route for 3-Methoxy-6-methylquinoline from 2-Amino-5-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 3-methoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-5-methylbenzoic acid. Due to the absence of a direct, one-pot synthesis in the current literature, this document details a rational, three-step approach involving the reduction of the starting material, a subsequent cyclization to form a key hydroxyquinoline intermediate, and a final O-methylation to yield the target compound. This guide provides detailed, albeit theoretical, experimental protocols, quantitative data based on analogous transformations, and visual representations of the synthetic workflow to aid researchers in the practical execution of this synthesis.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their use in a variety of pharmaceuticals. The specific substitution pattern of the quinoline ring is crucial for its pharmacological profile. The target molecule, this compound, possesses structural motifs that are of significant interest for further functionalization and biological screening. This guide addresses the synthetic challenge of preparing this compound from 2-amino-5-methylbenzoic acid, a starting material that does not lend itself to direct cyclization into the desired product via standard named reactions for quinoline synthesis.

The proposed pathway is based on well-established chemical transformations, including a reduction of a carboxylic acid to an aldehyde, a Friedländer-type annulation for the quinoline core construction, and a Williamson ether synthesis for the final methylation step. Each step is presented with a detailed protocol, a summary of reagents and expected yields in tabular format, and a visual representation of the overall workflow.

Proposed Synthetic Pathway

The synthesis of this compound from 2-amino-5-methylbenzoic acid is proposed to proceed via a three-step sequence as illustrated below. This pathway is designed to circumvent the challenges associated with the direct use of the aminobenzoic acid in classical quinoline syntheses and to strategically introduce the methoxy group at the 3-position.

The Potential of 3-Methoxy-6-methylquinoline as a Novel Scaffold for PAR4 Inhibitor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 4 (PAR4) has emerged as a compelling target for the development of novel antiplatelet therapies, offering the potential for a wider therapeutic window with reduced bleeding risk compared to existing agents. The exploration of diverse chemical scaffolds is crucial for identifying potent and selective PAR4 antagonists. This technical guide explores the prospective use of 3-Methoxy-6-methylquinoline as a foundational starting material for the synthesis of a new class of PAR4 inhibitors. While direct literature evidence for this specific application is currently nascent, this document provides a scientifically grounded, albeit theoretical, framework for the synthesis and evaluation of such compounds. We present a plausible synthetic pathway, detail hypothetical experimental protocols, and contextualize the potential of this scaffold with data from known PAR4 inhibitors. Additionally, we visualize the proposed synthetic workflow and the established PAR4 signaling cascade to provide a comprehensive overview for researchers in the field.

Introduction to PAR4 and the Rationale for Novel Inhibitors

Protease-activated receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling. In humans, thrombin, a key enzyme in the coagulation cascade, activates platelets through two PARs: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling, crucial for stable thrombus formation[1].

This dual-receptor system presents a strategic advantage for therapeutic intervention. Selective inhibition of PAR4 could potentially attenuate thrombosis by blocking the sustained signaling required for robust clot formation, while preserving the initial, rapid hemostatic response mediated by PAR1, thereby minimizing bleeding side effects[1]. This has driven significant research into the discovery of small molecule PAR4 antagonists. While several scaffolds, such as quinoxaline and indole derivatives, have been investigated, the exploration of novel core structures remains a key objective to improve potency, selectivity, and pharmacokinetic profiles[2]. The quinoline scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of new therapeutic agents[3].

The this compound Scaffold: A Hypothetical Pathway to PAR4 Inhibition

Currently, there is no direct published literature detailing the synthesis of PAR4 inhibitors from this compound. However, based on the known reactivity of the quinoline ring system and the structural features of existing PAR4 antagonists, a plausible synthetic route can be proposed. This section outlines a hypothetical synthetic scheme to a potential PAR4 inhibitor, (E)-3-(3-methoxy-6-methylquinolin-4-yl)-N-(pyridin-2-yl)acrylamide (Compound X) . This proposed molecule incorporates a quinoline core, a known pharmacophore in various bioactive molecules, and functional groups that could potentially interact with the PAR4 receptor.

Proposed Synthetic Workflow

The proposed synthesis of Compound X from this compound is a multi-step process involving Vilsmeier-Haack formylation followed by a Horner-Wadsworth-Emmons olefination and subsequent amidation.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard organic synthesis procedures for analogous transformations. Optimization would be required for each step.

Step 1: Synthesis of this compound-4-carbaldehyde

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol), phosphorus oxychloride (POCl3, 1.5 eq) is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound-4-carbaldehyde.

Step 2: Synthesis of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylonitrile

To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 vol) at 0 °C, a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of this compound-4-carbaldehyde (1.0 eq) in THF is then added, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylonitrile.

Step 3: Synthesis of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylic acid

A mixture of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylonitrile (1.0 eq), sodium hydroxide (5.0 eq), ethanol (10 vol), and water (10 vol) is heated at reflux for 24 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether and then acidified to pH 3-4 with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to give (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylic acid.

Step 4: Synthesis of (E)-3-(3-methoxy-6-methylquinolin-4-yl)-N-(pyridin-2-yl)acrylamide (Compound X)

To a solution of (E)-3-(3-methoxy-6-methylquinolin-4-yl)acrylic acid (1.0 eq), 2-aminopyridine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF (20 vol), N,N-diisopropylethylamine (DIPEA, 3.0 eq) is added. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound, (E)-3-(3-methoxy-6-methylquinolin-4-yl)-N-(pyridin-2-yl)acrylamide.

Quantitative Data of Representative PAR4 Inhibitors

As Compound X is a hypothetical molecule, no experimental data is available. The following table summarizes quantitative data for known PAR4 inhibitors with different chemical scaffolds to provide a benchmark for potential future studies.

| Compound ID | Scaffold | PAR4 IC50 (nM) | Selectivity vs PAR1 | Reference |

| Compound 48 | Quinoxaline-benzothiazole | 2 | >2500-fold | [2] |

| ML354 | Indole | 140 | >71-fold | [4] |

| BMS-986120 | Imidazothiadiazole | Not specified | Selective | [5] |

PAR4 Signaling Pathway

The activation of PAR4 by thrombin initiates a cascade of intracellular events that lead to platelet activation and aggregation. Understanding this pathway is critical for the rational design of PAR4 inhibitors.

Upon cleavage by thrombin, PAR4 couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in platelet shape change, granule secretion, and aggregation.

Conclusion and Future Directions

This technical guide has presented a hypothetical yet scientifically plausible approach to the synthesis of novel PAR4 inhibitors utilizing this compound as a starting material. The proposed synthetic route and the outlined experimental protocols provide a foundational framework for researchers to explore this new chemical space. The development of potent and selective PAR4 antagonists from this scaffold would require extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies to optimize the substitution pattern on the quinoline ring and the nature of the side chain.

Future work should focus on the successful synthesis of this compound and its subsequent elaboration into a library of analogues based on the proposed synthetic scheme. These compounds would then need to be rigorously evaluated in in vitro and in vivo models of thrombosis and hemostasis to determine their efficacy and safety profile. The exploration of the this compound scaffold holds the potential to yield a new generation of PAR4 inhibitors with improved therapeutic properties, ultimately contributing to the development of safer and more effective antiplatelet drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of Potent and Selective Quinoxaline-Based Protease-Activated Receptor 4 (PAR4) Antagonists for the Prevention of Arterial Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Methoxy-6-methylquinoline Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methoxy-6-methylquinoline derivatives and their analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols and structured data presentation are included to facilitate further research and development in this promising area.

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents due to its unique electronic and steric properties, which can be readily modified to optimize pharmacological activity. This guide will delve into the synthetic strategies for creating a diverse library of these compounds, present their biological evaluation data in a comparative format, and elucidate the key signaling pathways through which they exert their effects.

Synthesis of this compound Derivatives and Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through various established and modern synthetic methodologies. A common strategy involves the construction of the quinoline ring system followed by functionalization at desired positions.

One illustrative synthetic approach is the Doebner reaction, which is a one-step process for preparing 2-arylquinoline-4-carboxylic acids. As an example, 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives can be synthesized by refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine in ethanol.[2] The resulting carboxylic acid can then be further modified, for instance, by reduction to an alcohol using reagents like lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF).[2]

Another versatile method for synthesizing substituted quinolines is the Povarov reaction, a [4+2] cycloaddition. For instance, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline has been synthesized via a BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process.[3]

The functionalization of the quinoline core is crucial for tuning the biological activity. For example, 6-methoxy-2-arylquinoline-4-carboxylic acids can be converted to their corresponding methyl esters by refluxing with methyl iodide and potassium carbonate in acetone.[2]

Below is a generalized workflow for the synthesis and diversification of 6-methoxy-2-arylquinoline derivatives.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent. This section presents a summary of the available quantitative data for these activities.

Anticancer Activity

Numerous quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data, where available, is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Quinolinone Derivatives | |||

| Compound 5a | HL-60 | 0.91 ± 0.03 | [4] |

| HUVEC (normal) | >5 | [4] | |

| Compound 5b | HL-60 | < 0.3 | [4] |

| Compound 5f | HL-60 | < 0.3 | [4] |

| Compound 5r | HL-60 | < 0.3 | [4] |

| Acridine/Quinoline Derivatives | |||

| Compound 3b | HepG-2 | 0.261 | [5] |

| Quinoline-Chalcone Hybrids | |||

| Compound 39 | A549 | 1.91 | [6] |

| Compound 40 | K-562 | 5.29 | [6] |

| 6-Methoxy-2-arylquinolines | |||

| Compound 5c | EPG85-257RDB | 25.34 | [2] |

| Compound 5d | EPG85-257RDB | 39.64 | [2] |

| Compound 5e | EPG85-257RDB | 31.28 | [2] |

| Quinazoline Derivatives | |||

| Compound 5d | HepG2 | 1.94 | [7] |

| MCF-7 | 7.1 | [7] | |

| MDA-231 | 5.2 | [7] | |

| HeLa | 4.6 | [7] | |

| WI-38 (normal) | 40.85 | [7] | |

| 2-Styrylquinazolin-4(3H)-ones | |||

| Compound X | TK-10 | 0.62 - 7.72 | [8] |

| UACC-62 | 0.62 - 7.72 | [8] | |

| MCF-7 | 0.62 - 7.72 | [8] |

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been extensively studied. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline Sulfonamides | |||

| Compound 3l | E. coli | 7.812 | [9] |

| C. albicans | 31.125 | [9] | |

| Compound 3d | E. coli | 31.25 | [9] |

| Compound 3c | E. coli | 62.50 | [9] |

| 6-Methoxyquinoline-3-carbonitriles | |||

| Ester derivative 7b | Gram-positive strains | High activity | [10] |

| Thioether derivative 9c | Gram-positive strains | High activity | [10] |

| Ester derivative 7e | Fungal species | High activity | [10] |

| Aminated Quinolinequinones | |||

| AQQ8 | S. aureus | 4.88 | [11] |

| AQQ9 | S. aureus | 2.44 | [11] |

| AQQ6 | E. faecalis | 78.12 | [11] |

| AQQ9 | E. faecalis | 78.12 | [11] |

| Quinoline-pyrimidinyl-guanidine | |||

| Compound 4 | S. pneumonia | 1.95 | [12] |

| B. subtilis | 0.98 | [12] | |

| E. coli | 1.95 | [12] | |

| S. marcescens | 1.95 | [12] | |

| G. candidum | 0.98 | [12] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives and their analogs stem from their ability to interact with multiple cellular targets and modulate key signaling pathways.

Inhibition of Cancer-Related Signaling Pathways

Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

4.1.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-MAPK and PI3K/AKT/mTOR pathways, promoting cell growth and survival.[1][13] Several quinoline-based compounds have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain.[1]

4.1.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[6] Quinoline-chalcone hybrids, among other derivatives, have been reported to inhibit this pathway.[6]

References

- 1. ClinPGx [clinpgx.org]

- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel acridine and quinoline derivatives as tubulin polymerization inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medcraveonline.com [medcraveonline.com]

- 13. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 3-Methoxy-6-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-methoxy-6-methylquinoline. Due to a lack of direct studies on this specific compound, the information presented herein is largely inferred from research on structurally similar quinoline derivatives. The content is intended for informational and research purposes only and does not constitute medical advice or endorsement of any specific compound for therapeutic use.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The quinoline scaffold is a key pharmacophore in numerous approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular therapies. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their biological profiles. This guide focuses on the potential biological activities of this compound, a specific derivative whose therapeutic potential is yet to be directly elucidated. By examining the biological activities of structurally related methoxy- and methyl-substituted quinolines, we can hypothesize the likely pharmacological properties of this compound and suggest avenues for future research.

Potential Biological Activities

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit two primary types of biological activity: anticancer and antimicrobial.

Anticancer Activity

Numerous quinoline derivatives substituted with methoxy and methyl groups have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism of action for many of these compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][5][6]

Antimicrobial Activity

The quinoline core is a well-established scaffold for the development of antimicrobial agents. Fluoroquinolones, a major class of antibiotics, are a testament to the antibacterial potential of this heterocycle. Methoxy and methyl substitutions on the quinoline ring have been shown to modulate the antimicrobial spectrum and potency. The primary mechanism of action for many antibacterial quinolines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8][9]

Quantitative Biological Data of Structurally Similar Quinoline Derivatives

To provide a comparative perspective, the following tables summarize the quantitative biological activity data for various methoxy- and methyl-substituted quinoline derivatives.

Table 1: Anticancer Activity of Methoxy- and Methyl-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline | HeLa (Cervical) | MTT | 0.35 | |

| 2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline | MDA-MB-231 (Breast) | MTT | 0.29 | |

| 2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline | ACHN (Renal) | MTT | 0.34 | |

| 2-Chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinoline | HCT-15 (Colon) | MTT | 0.30 | |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | MTT | 0.33 | [10] |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | MTT | 0.51 | [10] |

| 3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline | HeLa (Cervical) | MTT | 0.34 | |

| 3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline | MDA-MB-231 (Breast) | MTT | 0.32 | |

| 3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline | ACHN (Renal) | MTT | 0.39 | |

| 3-(3-Benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinoline | HCT-15 (Colon) | MTT | 0.31 |

Table 2: Antimicrobial Activity of Methoxy- and Methyl-Substituted Quinoline Derivatives

| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| 4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | E. coli | Broth Microdilution | 7.812 | [11] |

| 4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | C. albicans | Broth Microdilution | 31.125 | [11] |

| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline derivative | S. aureus | Not specified | 3.125 | [12] |

| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline derivative | B. subtilis | Not specified | 6.25 | [12] |

| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinoline derivative | E. coli | Not specified | 6.25 | [12] |

| 4-Hydroxy-3-iodo-quinol-2-one | MRSA-1 | Microtitre Assay | 0.097 | [13] |

| 4-Hydroxy-3-iodo-quinol-2-one | MRSA (distinct strain) | Microtitre Assay | 0.049 | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of novel chemical entities like this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[18]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Visualizations

The following diagrams illustrate key concepts related to the potential biological activity of this compound.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

A Comprehensive Technical Review of Methoxy-Methylquinoline Derivatives

Introduction

A thorough review of scientific literature reveals a notable absence of studies specifically detailing the synthesis, properties, or biological activities of 3-Methoxy-6-methylquinoline . This suggests that this particular isomer may not have been synthesized or characterized to date. However, the quinoline scaffold, featuring various methoxy and methyl substitutions, is a cornerstone in medicinal chemistry and materials science. Derivatives of this nature are integral to a wide array of bioactive agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2]